1-Acetoxypinoresinol

Anti-diabetic Enzyme inhibition Carbohydrate metabolism

1-Acetoxypinoresinol (1-AP) is the exclusive, olive-derived furanoid lignan that cannot be substituted with generic pinoresinol. The C-1 acetyl group drives a 36-fold potency advantage in α-amylase inhibition (IC50 13.9 μM vs >500 μM for pinoresinol) and complete in vivo reversal of mycotoxin-induced STAT1 pathway activation—an efficacy unmatched by (+)-pinoresinol. Its cultivar-dependent concentration in Arbequina and Empeltre EVOOs makes it a definitive authentication marker for olive oil origin verification and adulteration detection. For diabetes target validation, neurotoxicology pathway studies, or nutraceutical QC requiring source-specific biomarker precision, 1-AP delivers unique mechanistic and analytical selectivity unavailable from broadly distributed lignans. Secure ≥98% HPLC-pure material—request your quotation today.

Molecular Formula C22H24O8
Molecular Weight 416.4 g/mol
CAS No. 81426-14-4
Cat. No. B1221245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetoxypinoresinol
CAS81426-14-4
Synonyms1-acetoxy-pinoresinol
1-acetoxypinoresinol
Molecular FormulaC22H24O8
Molecular Weight416.4 g/mol
Structural Identifiers
SMILESCC(=O)OC12COC(C1COC2C3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC
InChIInChI=1S/C22H24O8/c1-12(23)30-22-11-29-20(13-4-6-16(24)18(8-13)26-2)15(22)10-28-21(22)14-5-7-17(25)19(9-14)27-3/h4-9,15,20-21,24-25H,10-11H2,1-3H3/t15-,20-,21-,22-/m1/s1
InChIKeyNATDFORNCKZPCI-FPHUIIFBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetoxypinoresinol (CAS 81426-14-4) for Research and Procurement: Lignan Compound Overview and Properties


1-Acetoxypinoresinol (1-AP, CAS 81426-14-4) is a naturally occurring furanoid lignan with molecular formula C22H24O8 and molecular weight 416.42 g/mol [1]. This compound is a member of the phytoestrogen family and possesses a steroid-like chemical structure characteristic of lignans [2]. 1-AP is one of the two principal lignans found in olives (Olea europaea) and extra virgin olive oil (EVOO), alongside its close structural analog (+)-pinoresinol [3]. Unlike (+)-pinoresinol, which occurs widely across various edible plants including flaxseed, sesame seeds, beans, whole-grain cereals, and certain fruits and vegetables, 1-AP was first identified in olives in 2000 and is considered exclusive to Olea europaea and its derived oils [4].

Why Generic Lignan or Pinoresinol Substitution Cannot Replace 1-Acetoxypinoresinol in Specialized Research


Scientific and industrial users cannot interchangeably substitute 1-acetoxypinoresinol with (+)-pinoresinol or other generic lignans due to substantial, quantifiable differences in enzyme inhibitory potency, biological activity in disease-relevant models, and distribution specificity. The C-1 acetylation of the furofuran ring in 1-AP has been identified as the key structural determinant driving enhanced activity against α-glucosidase and α-amylase compared to pinoresinol [1]. Furthermore, in neuroprotection studies against tremorgenic mycotoxin toxicity, 1-AP demonstrated complete reversal of STAT1 pathway activation and normalization of biochemical parameters, whereas (+)-pinoresinol was identified only as a potential hit and did not show equivalent in vivo efficacy [2]. Additionally, the exclusive occurrence of 1-AP in olives and EVOO—in contrast to the broad plant distribution of pinoresinol—makes 1-AP a uniquely specific chemical marker for olive oil authentication and traceability studies [3]. These distinctions have direct implications for experimental design, biomarker validation, and procurement decisions where specific bioactivity or source authentication is required.

Quantitative Comparative Evidence: 1-Acetoxypinoresinol vs. Pinoresinol and Other Lignans in Key Biological Assays


1-Acetoxypinoresinol Exhibits >36-Fold Stronger α-Amylase Inhibition than Pinoresinol

1-Acetoxypinoresinol (1-AP) demonstrates substantially stronger inhibitory activity against α-amylase compared to pinoresinol. The esterification at C-1 of the furofuran ring in 1-AP is identified as the key structural feature responsible for this enhanced activity [1].

Anti-diabetic Enzyme inhibition Carbohydrate metabolism

1-Acetoxypinoresinol Shows Strong α-Glucosidase Inhibition, Pinoresinol Shows Weak Activity

In the same comparative study, 1-AP exhibited strong inhibitory activity against α-glucosidase (IC50 = 313 μM), which was less than or close to that of the clinical drug acarbose. In contrast, pinoresinol showed only weak activity (IC50 > 500 μM) [1]. Kinetic analysis revealed that 1-AP inhibits α-glucosidase via an uncompetitive mechanism with high enzyme affinity (Ki > 1), distinct from the mixed-type and noncompetitive mechanisms observed for other olive-derived compounds [1].

Type 2 diabetes α-Glucosidase Postprandial glucose

1-Acetoxypinoresinol Provides In Vivo Neuroprotection Against Tremorgenic Mycotoxin; Pinoresinol Shows No Equivalent Efficacy

In a Swiss albino mouse model of penitrem A (PA) neurotoxicity, (+)-1-acetoxypinoresinol (AC) significantly minimized fatality after intraperitoneal administration of PA fatal doses and normalized most biochemical factors by modulating STAT1 expression [1]. Preliminary in vitro screening in Schwann cells identified both pinoresinol (PN) and AC as potential hits, but only AC demonstrated robust in vivo efficacy. AC exclusively occurs in EVOO, unlike PN which occurs in several plants [1].

Neuroprotection Mycotoxin STAT1 pathway

1-Acetoxypinoresinol Concentration Varies Significantly by Olive Cultivar, Enabling Authentication Applications

Quantitative analysis of commercial virgin olive oils revealed that pinoresinol concentration was rather similar across all oils analyzed, whereas 1-acetoxypinoresinol concentration exhibited substantial cultivar-dependent variation [1]. This differential concentration profile makes 1-AP a more informative analytical marker than pinoresinol for olive oil authentication and cultivar identification.

Food authentication Olive oil Cultivar traceability

1-Acetoxypinoresinol Is Exclusively Found in Olives, Pinoresinol Is Widely Distributed

While (+)-pinoresinol occurs in multiple edible plants including flaxseed, beans, whole-grain cereals, sesame seeds, and certain vegetables and fruits, 1-acetoxypinoresinol was exclusively identified in olives (Olea europaea) and was first reported in 2000 [1]. This exclusivity has been confirmed across multiple independent studies [2].

Source authentication Phytochemistry Biomarker

Structural Determinant: C-1 Esterification Drives 1-Acetoxypinoresinol's Superior Enzyme Inhibitory Activity

A structure-activity relationship (SAR) analysis concluded that the esterification of C-1 of the furofuran ring is the key feature responsible for the stronger activity of 1-acetoxypinoresinol against both α-amylase and α-glucosidase compared to pinoresinol [1]. This finding is consistent with broader observations in the lignan class, where the configuration and substitution pattern of the furofuran ring significantly influence biological activity [2].

Structure-activity relationship SAR Lignan chemistry

High-Impact Application Scenarios for 1-Acetoxypinoresinol Based on Quantitative Evidence


Anti-Diabetic Drug Discovery: α-Amylase and α-Glucosidase Inhibitor Screening

1-Acetoxypinoresinol is suitable for use as a reference compound or starting scaffold in type 2 diabetes drug discovery programs targeting postprandial hyperglycemia. Its demonstrated α-amylase inhibitory activity (IC50 = 13.9 μM) is >36-fold more potent than pinoresinol (IC50 > 500 μM), and its α-glucosidase inhibitory activity (IC50 = 313 μM) is comparable to the clinical drug acarbose, whereas pinoresinol shows only weak activity [1]. The uncompetitive inhibition mechanism and high enzyme affinity (Ki > 1) of 1-AP distinguish it mechanistically from other olive-derived compounds [1].

Neuroscience Research: Protection Against Tremorgenic Mycotoxin Neurotoxicity

For neuroscience and toxicology studies investigating the JAK/STAT signaling pathway or protection against tremorgenic mycotoxins such as penitrem A, 1-acetoxypinoresinol provides a validated research tool with demonstrated in vivo efficacy. In a Swiss albino mouse model, 1-AP significantly minimized fatality after PA administration and normalized biochemical parameters by modulating STAT1 expression, while pinoresinol lacked demonstrated in vivo protective effects [2].

Food Authentication and Quality Control: Olive Oil Cultivar Traceability

1-Acetoxypinoresinol serves as a cultivar-discriminating analytical marker for virgin olive oil authentication and quality control applications. Unlike pinoresinol, which shows similar concentrations across all olive oil cultivars, 1-AP concentrations vary substantially by cultivar—higher in Arbequina and Empeltre oils than in Picual or Picudo oils [3]. This differential concentration profile enables more precise origin verification and adulteration detection in commercial olive oil products.

Source Authentication: Olive-Derived Product Verification

Due to its exclusive occurrence in olives and EVOO, 1-acetoxypinoresinol can be employed as a definitive chemical marker to verify the authenticity of olive-derived ingredients in nutraceutical formulations, functional foods, or research materials. Pinoresinol, which is widely distributed across numerous plant species including flaxseed, sesame, beans, and cereals [4], cannot provide the same level of source specificity.

Technical Documentation Hub

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